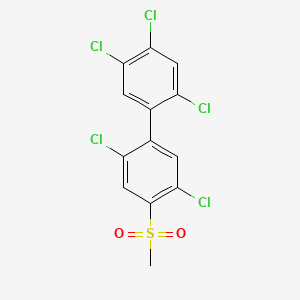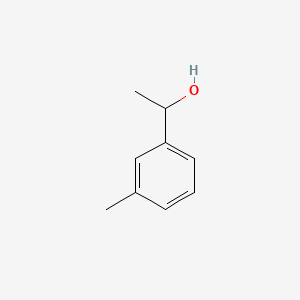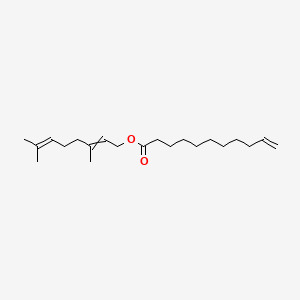
5-Chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one
Übersicht
Beschreibung
SL-164, auch bekannt als Dicloqualon, ist eine chemische Verbindung, die als Analogon von Methaqualon dient. Es wurde Ende der 1960er Jahre von einem Forschungsteam bei Sumitomo entwickelt. SL-164 weist ähnliche Eigenschaften wie Methaqualon auf, darunter sedative, hypnotische und antikonvulsive Wirkungen. Es wurde aufgrund seines höheren Risikos für Krämpfe nie für medizinische Anwendungen auf den klinischen Markt gebracht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
SL-164 oder 5-Chlor-3-(4-Chlor-2-methylphenyl)-2-methylchinazolin-4-on wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 2-Methyl-4-chloroanilin mit Phosgen zur Bildung von 2-Methyl-4-chlorphenylisocyanat beinhaltet. Dieser Zwischenstoff wird dann mit 2-Amino-5-chlorbenzophenon umgesetzt, um SL-164 zu ergeben .
Industrielle Produktionsverfahren
Analyse Chemischer Reaktionen
Arten von Reaktionen
SL-164 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: SL-164 kann oxidiert werden, um Chinazolinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können SL-164 in seine entsprechenden Aminderivate umwandeln.
Substitution: Halogensubstitutionsreaktionen können am aromatischen Ring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom unter sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Chinazolinonderivate, Aminderivate und halogenierte Verbindungen .
Wissenschaftliche Forschungsanwendungen
SL-164 wurde auf seine sedativen, hypnotischen und antikonvulsiven Eigenschaften untersucht
Chemie: Als Modellverbindung für die Untersuchung von Chinazolinonderivaten.
Biologie: Untersuchung seiner Auswirkungen auf das zentrale Nervensystem.
Medizin: Mögliche Verwendung als Beruhigungsmittel oder Antikonvulsivum, obwohl nicht klinisch zugelassen.
Industrie: Mögliche Verwendung bei der Synthese anderer pharmakologisch aktiver Verbindungen
Wirkmechanismus
SL-164 übt seine Wirkung aus, indem es als positiver allosterischer Modulator des GABA-A-Rezeptors wirkt. Dies verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA) im zentralen Nervensystem, was zu sedativen und hypnotischen Wirkungen führt. Die molekularen Ziele umfassen die GABA-A-Rezeptorsubunits, und die beteiligten Pfade beziehen sich auf die Modulation von Chloridionenkanälen .
Wissenschaftliche Forschungsanwendungen
SL-164 has been studied for its sedative, hypnotic, and anticonvulsant properties
Chemistry: As a model compound for studying quinazolinone derivatives.
Biology: Investigating its effects on the central nervous system.
Medicine: Potential use as a sedative or anticonvulsant, although not clinically approved.
Industry: Possible use in the synthesis of other pharmacologically active compounds
Wirkmechanismus
SL-164 exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to sedative and hypnotic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Vergleich Mit ähnlichen Verbindungen
SL-164 ähnelt anderen Methaqualon-Analoga, wie z. B.:
Methaqualon: Bekannt für seine sedativen und hypnotischen Wirkungen.
Etaqualon: Ein weiteres Analogon mit ähnlichen Eigenschaften.
2-Methoxyqualon: Ein kürzlich entdecktes Analogon mit potenzieller Freizeitnutzung .
Einzigartigkeit
SL-164 ist einzigartig aufgrund seines höheren Risikos für Krämpfe im Vergleich zu anderen Methaqualon-Analoga. Dies hat seine klinische Anwendung eingeschränkt, macht es aber zu einer interessanten Verbindung für die Forschung zur Sicherheit und Wirksamkeit von sedativ-hypnotischen Medikamenten .
Eigenschaften
IUPAC Name |
5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-9-8-11(17)6-7-14(9)20-10(2)19-13-5-3-4-12(18)15(13)16(20)21/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIHLOHNUGOCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=NC3=C(C2=O)C(=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188313 | |
| Record name | SL-164 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3476-88-8 | |
| Record name | 5-Chloro-3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SL-164 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SL-164 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SL-164 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ54T3QL7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(Methylthio)ethyl]oxazolidine-2,5-dione](/img/structure/B1619484.png)

![[2-[(5S,8S,9S,10S,11R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-11-(4-methylphenyl)sulfonyloxy-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1619486.png)





